molecular formula C12H14ClNO B1464729 3-(2-Chlorobenzyl)-2-piperidone CAS No. 1260766-37-7

3-(2-Chlorobenzyl)-2-piperidone

Cat. No. B1464729
CAS RN: 1260766-37-7
M. Wt: 223.7 g/mol
InChI Key: XKDPJVJYJGYBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Chlorobenzyl)-2-piperidone” is a derivative of piperidone, which is a six-membered ring with a ketone functional group . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a methylene group) with a chlorine atom on the second carbon of the benzene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzyl chlorides are often used as intermediates in the synthesis of other organic compounds . They can be prepared by the gas-phase photochemical reaction of toluene with chlorine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a six-membered piperidone ring with a 2-chlorobenzyl group attached to the third carbon .


Chemical Reactions Analysis

Benzyl chlorides, like the 2-chlorobenzyl group in this compound, are reactive and can undergo various reactions, including nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzyl chlorides are typically colorless liquids and are reactive organochlorine compounds .

Scientific Research Applications

Anti-Cancer and Anti-Proliferative Properties

3,5-Bis(benzylidene)-4-piperidones, which are structurally related to 3-(2-Chlorobenzyl)-2-piperidone, have been studied for their anti-cancer and anti-inflammatory properties. A novel analog, CLEFMA, was found to be significantly potent in inducing autophagic cell death in lung adenocarcinoma cells, presenting an alternative mode of cell death in apoptosis-resistant cancers (Lagisetty et al., 2010).

Synthesis and Bioactivity in Neuroleptic Agents

2′-Amino-4′ -fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, was synthesized for use in metabolic studies. This synthesis involved 1-Benzyl-4-piperidone-2-14C, showcasing the use of related piperidone compounds in neuroleptic drug development (Nakatsuka et al., 1981).

Analgesic and Antifungal Applications

2,6-Diaryl-3-methyl-4-piperidones, another related class, have been screened for acute toxicity, analgesic, local anesthetic, and antifungal activity. Certain derivatives exhibited notable analgesic and local anesthetic activities, as well as potent antifungal activity against specific strains (Rameshkumar et al., 2003).

Antibacterial Properties

4-Piperidone curcumin analogues, including compounds similar to this compound, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antibacterial agents based on piperidone frameworks (Damayanti et al., 2020).

Synthetic Intermediates in Natural Product Synthesis

The 4-piperidone framework has been utilized as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interest. Its applications include the preparation of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, dichlorobenzyl alcohol, a related compound, has antiseptic properties and works by denaturing proteins and disrupting cell membranes .

Safety and Hazards

Benzyl chlorides are known to be toxic and carcinogenic. They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research and use of “3-(2-Chlorobenzyl)-2-piperidone” would depend on its specific properties and potential applications. For example, compounds like this could potentially be used in the development of new pharmaceuticals or in chemical synthesis .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDPJVJYJGYBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorobenzyl)-2-piperidone
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorobenzyl)-2-piperidone
Reactant of Route 3
3-(2-Chlorobenzyl)-2-piperidone
Reactant of Route 4
3-(2-Chlorobenzyl)-2-piperidone
Reactant of Route 5
3-(2-Chlorobenzyl)-2-piperidone
Reactant of Route 6
3-(2-Chlorobenzyl)-2-piperidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.